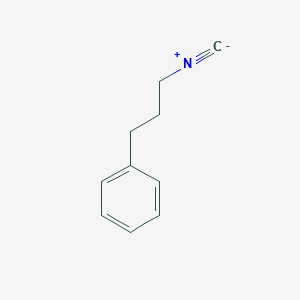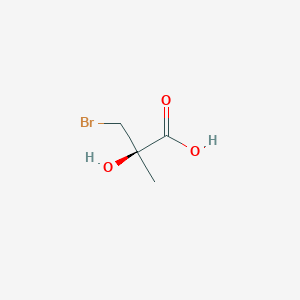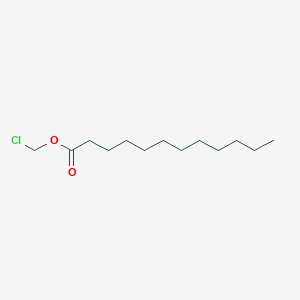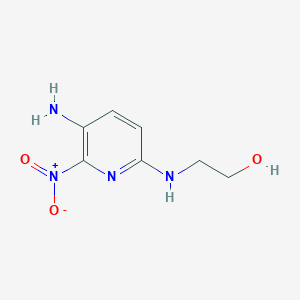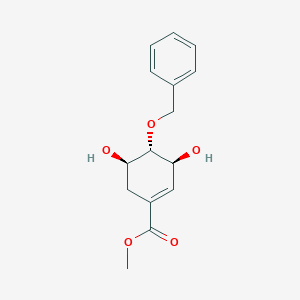![molecular formula C10H8N2O B049863 1,3-Dihydrofuro[3,4-b]quinoxaline CAS No. 114096-83-2](/img/structure/B49863.png)
1,3-Dihydrofuro[3,4-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrofuro[3,4-b]quinoxaline, also known as DHFQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHFQ is a member of the quinoxaline family and has a unique structure that makes it an attractive target for drug discovery. In
Mecanismo De Acción
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These inhibitory effects may contribute to the anti-cancer and neuroprotective properties of 1,3-Dihydrofuro[3,4-b]quinoxaline.
Efectos Bioquímicos Y Fisiológicos
1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress. In vivo studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can inhibit tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Dihydrofuro[3,4-b]quinoxaline is its relative ease of synthesis, which makes it a readily available compound for scientific research. 1,3-Dihydrofuro[3,4-b]quinoxaline also has a unique structure that makes it an attractive target for drug discovery. However, one limitation of 1,3-Dihydrofuro[3,4-b]quinoxaline is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for 1,3-Dihydrofuro[3,4-b]quinoxaline research. One area of focus could be the development of 1,3-Dihydrofuro[3,4-b]quinoxaline-based drugs for the treatment of cancer and neurological disorders. Another area of focus could be the investigation of the mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline and the identification of specific targets for drug development. Additionally, further studies could be conducted to explore the potential use of 1,3-Dihydrofuro[3,4-b]quinoxaline in combination with other drugs for enhanced therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1,3-Dihydrofuro[3,4-b]quinoxaline. The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1,3-Dihydrofuro[3,4-b]quinoxaline has shown promising results in scientific research, particularly in the field of medicinal chemistry. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,3-Dihydrofuro[3,4-b]quinoxaline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
114096-83-2 |
|---|---|
Nombre del producto |
1,3-Dihydrofuro[3,4-b]quinoxaline |
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1,3-dihydrofuro[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 |
Clave InChI |
JBPRDVOGSJSKFT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
SMILES canónico |
C1C2=NC3=CC=CC=C3N=C2CO1 |
Sinónimos |
Furo[3,4-b]quinoxaline, 1,3-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



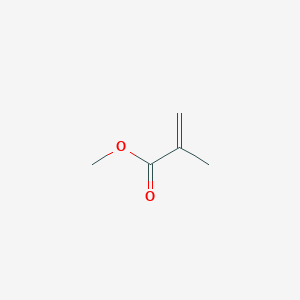
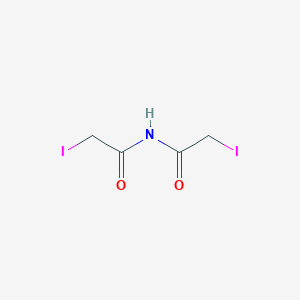
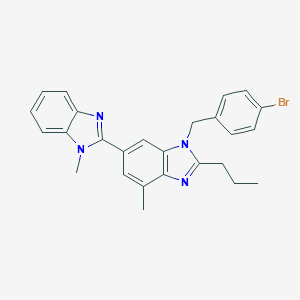
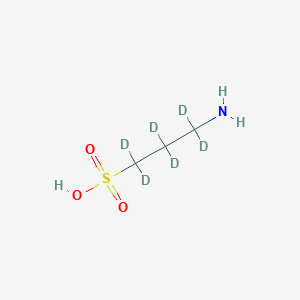
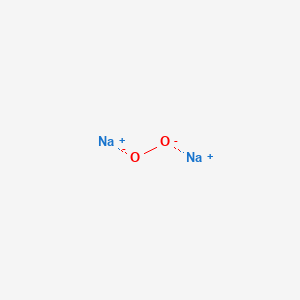
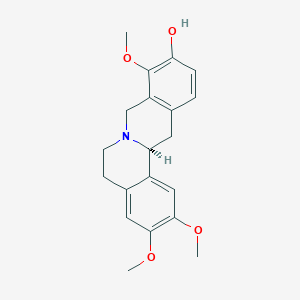
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

